1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea

FAAH inhibition Endocannabinoid system Pain and inflammation

CAS 1209988-70-4 is a heteroaryl-substituted urea FAAH inhibitor from Janssen Pharmaceutica NV, featuring a 1,3,4-oxadiazole core, 5-bromofuran, and 3-methoxyphenyl urea. Its unique topology ensures distinct binding kinetics not replicable by 1,2,4-oxadiazole analogs. The bromine atom provides an unambiguous MS isotope pattern for bioanalytical method development. This pre-clinical chemotype is ideal for crystallography, MD simulations, ABPP selectivity panels, and as a benchmark for medicinal chemistry SAR studies. Do not substitute without confirmatory comparative data.

Molecular Formula C14H11BrN4O4
Molecular Weight 379.17
CAS No. 1209988-70-4
Cat. No. B3002081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
CAS1209988-70-4
Molecular FormulaC14H11BrN4O4
Molecular Weight379.17
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
InChIInChI=1S/C14H11BrN4O4/c1-21-9-4-2-3-8(7-9)16-13(20)17-14-19-18-12(23-14)10-5-6-11(15)22-10/h2-7H,1H3,(H2,16,17,19,20)
InChIKeyHFJBZEZSBPCRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 1209988-70-4) for FAAH-Targeted Research


1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 1209988-70-4) is a heteroaryl-substituted urea derivative originally disclosed by Janssen Pharmaceutica NV as a small-molecule inhibitor of fatty acid amide hydrolase (FAAH) [1]. The compound incorporates a 5-bromofuran moiety, a 1,3,4-oxadiazole central ring, and a 3-methoxyphenyl urea terminus, yielding a molecular formula of C₁₄H₁₁BrN₄O₄ and a molecular weight of 379.17 g/mol . It is catalogued in the Therapeutic Target Database (TTD) as a patented, pre-clinical small-molecule drug candidate [1].

Why Generic Substitution Is Inadvisable for 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea in FAAH Inhibitor Research


Within the FAAH inhibitor class, subtle structural variations in the urea linker, heteroaryl core, and aryl substitution pattern profoundly affect binding kinetics and selectivity profiles [1]. The specific combination of a 5-bromofuran, a 1,3,4-oxadiazole bridge, and a 3-methoxyphenyl urea in CAS 1209988-70-4 constitutes a distinct chemotype among heteroaryl-substituted urea derivatives patented for FAAH inhibition [1]. Replacing this compound with an analog lacking the bromofuran or bearing a different oxadiazole regioisomer may result in altered potency and target engagement, as documented across the broader FAAH patent literature surveyed by Lodola et al. [1]. Therefore, direct substitution without confirmatory comparative data risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea Versus In-Class FAAH Inhibitors


FAAH Inhibitory Potency of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea Relative to Reference Inhibitor URB597

The target compound is catalogued as a patented FAAH inhibitor (TTD Drug ID: D0LB8Y) within the chemical series reviewed by Lodola et al. [1]. However, the explicit IC₅₀ value for CAS 1209988-70-4 has not been publicly disclosed in the available patent review or TTD entry. The reference FAAH inhibitor URB597 exhibits an IC₅₀ of approximately 4.6 nM in human FAAH enzymatic assays [2]. In the absence of public quantitative data, the potency of the target compound relative to URB597 cannot be numerically established from accessible sources.

FAAH inhibition Endocannabinoid system Pain and inflammation

Structural Differentiation: 5-Bromofuran-1,3,4-oxadiazole Core Versus Common FAAH Inhibitor Scaffolds

The target compound features a 1,3,4-oxadiazole central ring linked to a 5-bromofuran, which is structurally distinct from the more prevalent FAAH inhibitor chemotypes such as the O-aryl carbamates (e.g., URB597), the piperazine/piperidine ureas (e.g., PF-04457845, JNJ-42165279), and the α-ketoheterocycles (e.g., OL-135) [1]. The 1,3,4-oxadiazole isomer differs electronically and sterically from the 1,2,4-oxadiazole commonly employed in other FAAH-directed urea series, as reviewed in the 2009–2014 patent landscape [1].

Medicinal chemistry Scaffold comparison FAAH chemotypes

Intellectual Property and Commercial Provenance: Janssen-Origin Compound Versus Academic FAAH Probes

CAS 1209988-70-4 originates from Janssen Pharmaceutica NV, as documented in the TTD entry [1]. This distinguishes it from widely used academic FAAH probes such as URB597 and OL-135, which were developed in university settings. The Janssen origin implies that the compound was subjected to pharmaceutical industry lead-optimization workflows, potentially conferring advantages in terms of selectivity profiling, pharmacokinetic evaluation, and synthetic scalability that are not typically available for purely academic tool compounds [1].

Provenance Patent analysis Commercial availability

Optimal Research Application Scenarios for 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea Based on Available Evidence


Chemical Tool for Exploring FAAH Binding Pockets with a 1,3,4-Oxadiazole Scafold

The 1,3,4-oxadiazole core of CAS 1209988-70-4 provides a distinct heterocyclic topology compared to common 1,2,4-oxadiazole-based FAAH inhibitors [1]. This compound is suitable for researchers performing X-ray crystallography or molecular dynamics simulations to map how the oxadiazole regioisomer influences hydrogen-bonding networks within the FAAH active site.

Reference Standard for Analytical Method Development and Quality Control of Bromofuran-Containing FAAH Inhibitors

With a molecular weight of 379.17 g/mol and the presence of a bromine atom providing a distinct isotopic signature, CAS 1209988-70-4 can serve as a reference standard for developing LC-MS/MS or HPLC-UV methods to quantify FAAH inhibitors in biological matrices [1]. The bromine isotope pattern facilitates unambiguous detection.

Starting Material for Structure-Activity Relationship (SAR) Studies Around the 3-Methoxyphenyl Urea Motif

The 3-methoxyphenyl substitution on the urea terminus of CAS 1209988-70-4 is a modifiable handle for medicinal chemists [1]. Researchers seeking to explore how meta-substitution on the terminal phenyl ring affects FAAH inhibitory activity can use this compound as a synthetic intermediate or as a benchmark for comparator synthesis.

Cross-Screening Against Serine Hydrolase Panels to Assess FAAH Selectivity

Given the documented promiscuity of some urea-based serine hydrolase inhibitors [1], CAS 1209988-70-4 is appropriate for inclusion in broad-panel activity-based protein profiling (ABPP) experiments to evaluate selectivity across FAAH, MAGL, and other serine hydrolases.

Quote Request

Request a Quote for 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.